

Reproducibility of In Vivo Data for (-)-O-Desmethyltramadol: A Comparative Guide

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Compound of Interest

Compound Name: (-)-O-Desmethyl Tramadol

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This guide provides a comparative analysis of published in vivo data for (-)-O-desmethyltramadol ((-)-M1), a primary metabolite of the analgesic drug tramadol. The objective is to assess the reproducibility of experimental findings and offer a clear summary of its pharmacokinetic and pharmacodynamic properties. This document synthesizes data from key studies to facilitate further research and development.

Executive Summary

(-)-O-Desmethyltramadol is the levorotatory enantiomer of O-desmethyltramadol (M1), the main active metabolite of tramadol. Unlike its dextrorotatory counterpart, (+)-O-desmethyltramadol, which is a potent μ -opioid receptor agonist, the (-)-enantiomer exhibits a distinct pharmacological profile. In vivo studies consistently demonstrate that (-)-O-desmethyltramadol is a norepinephrine reuptake inhibitor with negligible direct antinociceptive activity in common pain models. The available data, primarily from a single research group, presents a coherent and reproducible pharmacokinetic and pharmacodynamic profile of this metabolite in rats.

Comparative Analysis of In Vivo Data

The primary source of in vivo data from direct administration of (-)-O-desmethyltramadol comes from studies conducted by a research group at the University of the Basque Country, Spain (Valle et al., 2000; Garrido et al., 2000). These studies provide a consistent and reproducible characterization of the compound's properties in rats.

Pharmacokinetic Profile

A study by Garrido et al. (2000) characterized the pharmacokinetics of (-)-O-desmethylntramadol in rats following intravenous administration. The data was analyzed using a two-compartment model.

Table 1: Pharmacokinetic Parameters of (-)-O-Desmethylntramadol in Rats

Parameter	Bolus Dose (8 mg/kg)	120-min Infusion (0.067 mg/kg/min)	300-min Infusion (0.027 mg/kg/min)
V1 (L/kg)	0.44 ± 0.10	0.54 ± 0.15	0.51 ± 0.14
k10 (min ⁻¹)	0.055 ± 0.012	0.041 ± 0.011	0.045 ± 0.010
k12 (min ⁻¹)	0.068 ± 0.021	0.059 ± 0.019	0.063 ± 0.018
k21 (min ⁻¹)	0.049 ± 0.015	0.042 ± 0.013	0.045 ± 0.014
AUC (µg·min/mL)	145.45	150.21	148.87
CL (L/kg/min)	0.055	0.053	0.054

Data presented as mean ± S.D. V1: Volume of the central compartment; k10: Elimination rate constant from the central compartment; k12, k21: Intercompartmental transfer rate constants; AUC: Area under the curve; CL: Clearance. Data sourced from Garrido et al. (2000).

The data across different administration protocols show a high degree of consistency, indicating reproducible pharmacokinetic behavior. The clearance and volume of distribution are comparable, suggesting that the disposition of (-)-O-desmethylntramadol is predictable within this experimental model.

Pharmacodynamic Profile: Antinociceptive Effects

A key aspect of the in vivo profile of (-)-O-desmethylntramadol is its lack of direct opioid-like analgesic effects.

Table 2: Antinociceptive Effects of (-)-O-Desmethylntramadol in the Rat Tail-Flick Test

Study	Animal Model	Dose	Route of Administration	Antinociceptive Effect
Valle et al. (2000)	Rat	Up to 8 mg/kg	10-min i.v. infusion	No effect
Garrido et al. (2000)	Rat	Various	i.v. bolus and infusion	No direct effect; potentiated the antinociceptive effect of (+)-O-desmethyltramadol

These findings are highly reproducible between the two studies. Both investigations concluded that (-)-O-desmethyltramadol does not elicit an antinociceptive response in the tail-flick test, a standard measure of opioid-mediated analgesia.^[1] This is consistent with its known low affinity for the μ -opioid receptor. However, the study by Garrido et al. (2000) demonstrated that it significantly potentiated the antinociceptive effect of the (+)-enantiomer, which is attributed to its activity as a norepinephrine reuptake inhibitor.^[2]

Experimental Protocols

Pharmacokinetic Studies (Garrido et al., 2000)

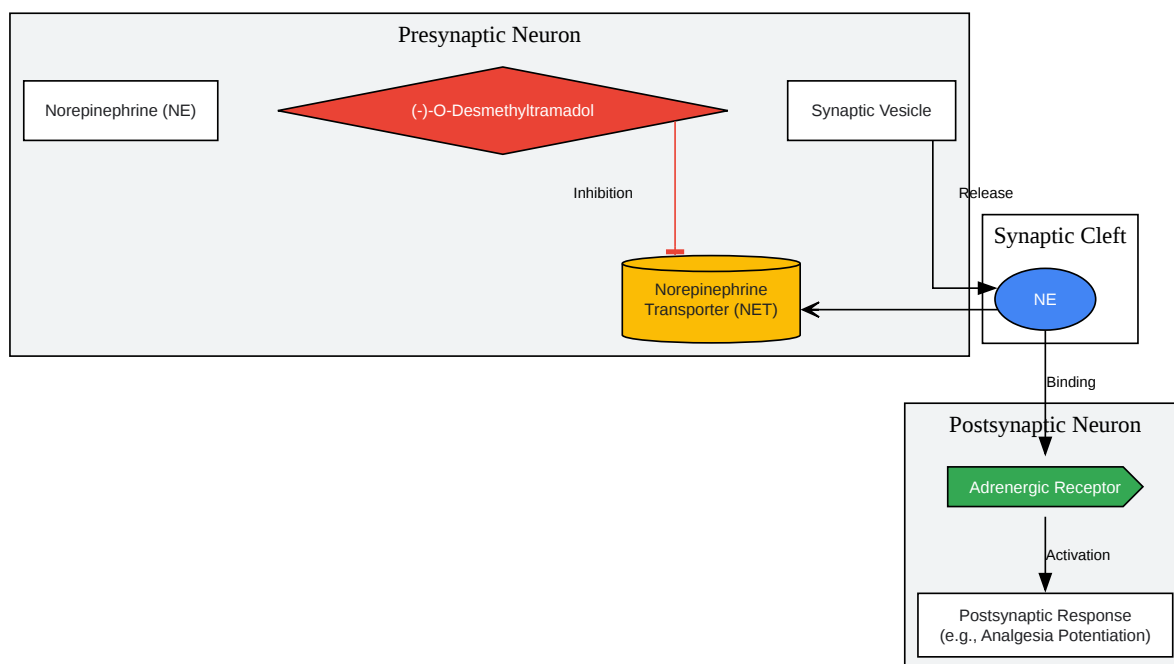
- **Subjects:** Male Sprague-Dawley rats (250-300 g).
- **Drug Administration:** (-)-O-desmethyltramadol was administered intravenously as either a bolus dose (8 mg/kg) or as a continuous infusion for 120 or 300 minutes.
- **Blood Sampling:** Arterial blood samples were collected at various time points and plasma was separated.
- **Analytical Method:** Plasma concentrations of (-)-O-desmethyltramadol were determined using an enantioselective high-performance liquid chromatography (HPLC) assay.
- **Pharmacokinetic Analysis:** Plasma concentration-time data were fitted to a two-compartment pharmacokinetic model.

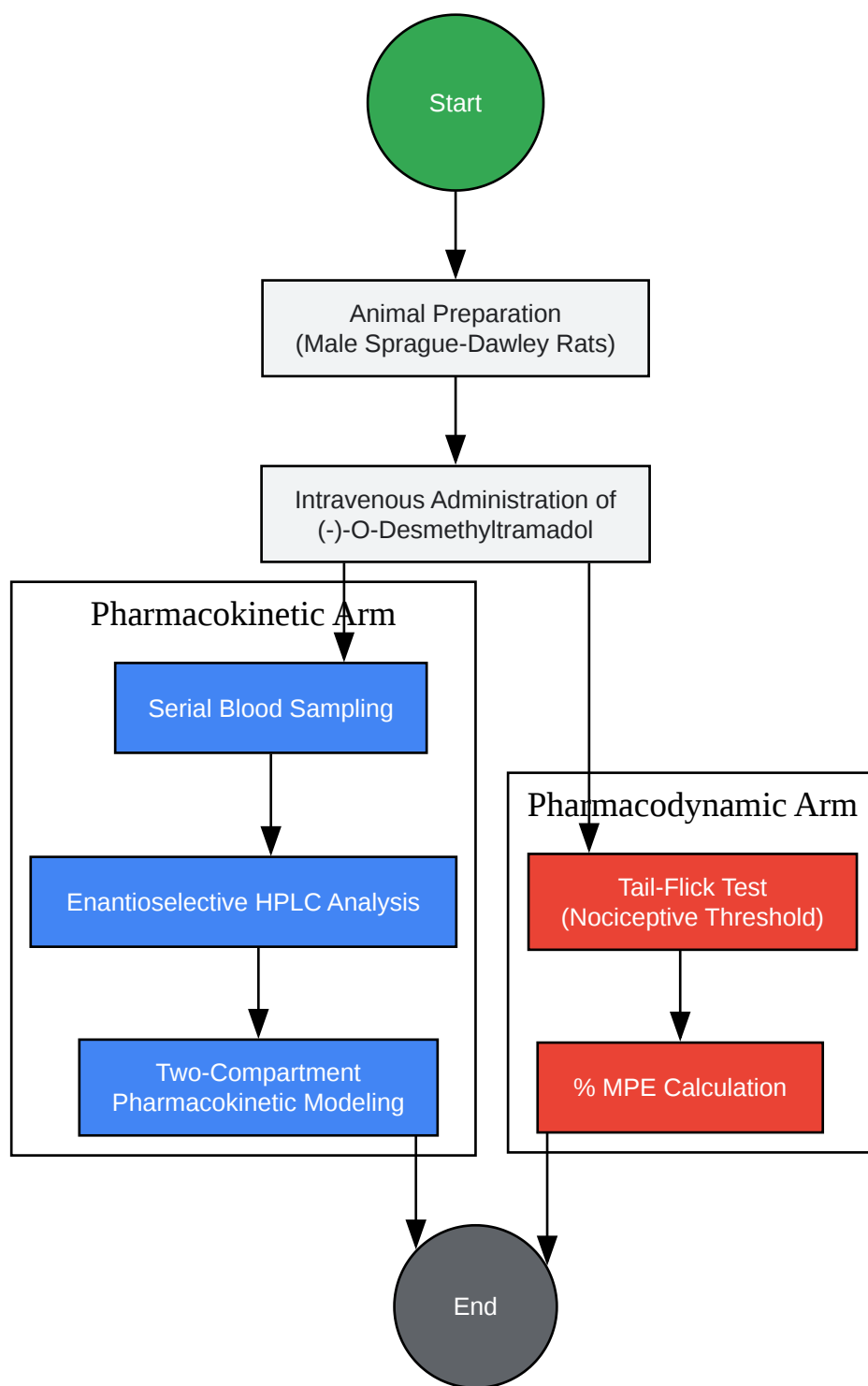
Antinociception Studies (Valle et al., 2000; Garrido et al., 2000)

- **Subjects:** Male Sprague-Dawley rats (250-300 g).
- **Nociceptive Test:** The tail-flick test was used to measure the latency of the rat to withdraw its tail from a radiant heat source. A cut-off time was established to prevent tissue damage.
- **Drug Administration:** (-)-O-desmethylnaloxone was administered intravenously. In the interaction study by Garrido et al. (2000), it was co-administered with (+)-O-desmethylnaloxone.
- **Data Analysis:** The antinociceptive effect was expressed as the percentage of the maximum possible effect (% MPE).

Signaling Pathways and Experimental Workflow

The primary mechanism of action for (-)-O-desmethylnaloxone, as supported by the in vivo data, is the inhibition of norepinephrine reuptake. This contrasts with the μ -opioid receptor agonism of its (+)-enantiomer.





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